Cas no 904814-72-8 (3-Bromo-2-Phenylimidazo1,2-APyrimidine)

3-Bromo-2-Phenylimidazo[1,2-a]Pyrimidine is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrimidine core with a bromo substituent at the 3-position and a phenyl group at the 2-position. This structure imparts versatility in synthetic applications, particularly as a key intermediate in pharmaceutical and agrochemical research. The bromine moiety offers reactivity for further functionalization via cross-coupling reactions, enabling the construction of complex molecular architectures. Its rigid scaffold is advantageous in medicinal chemistry for designing bioactive molecules targeting various therapeutic areas. The compound’s stability and well-defined reactivity profile make it a valuable building block in organic synthesis and drug discovery.
3-Bromo-2-Phenylimidazo1,2-APyrimidine structure
904814-72-8 structure
Product Name:3-Bromo-2-Phenylimidazo1,2-APyrimidine
CAS No:904814-72-8
MF:C12H8BrN3
MW:274.116021156311
MDL:MFCD06660438
CID:797698
PubChem ID:16740784
Update Time:2025-06-29

3-Bromo-2-Phenylimidazo1,2-APyrimidine Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine
    • 3-?bromo-?2-?phenylImidazo[1,?2-?a]?pyrimidine
    • 3-BROMO-2-PHENYL-IMIDAZO[1,2-A]PYRIMIDINE
    • Imidazo[1,2-a]pyrimidine,3-bromo-2-phenyl-
    • STL554976
    • BBL101180
    • ST2417518
    • AB0051368
    • AX8084983
    • Z5316
    • 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine (ACI)
    • MFCD06660438
    • DTXSID30587677
    • AKOS005257317
    • 904814-72-8
    • SCHEMBL5314138
    • DA-25570
    • 3-Bromo-2-phenylimidazo[1 pound not2-a]pyrimidine
    • DS-2126
    • 3-Bromo-2-Phenylimidazo1,2-APyrimidine
    • MDL: MFCD06660438
    • Inchi: 1S/C12H8BrN3/c13-11-10(9-5-2-1-3-6-9)15-12-14-7-4-8-16(11)12/h1-8H
    • InChI Key: ADGMBHUSGZGHTE-UHFFFAOYSA-N
    • SMILES: BrC1N2C(N=CC=C2)=NC=1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 272.99000
  • Monoisotopic Mass: 272.99016g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30.2
  • XLogP3: 3.8

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.58
  • Melting Point: No data available
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.712
  • PSA: 30.19000
  • LogP: 3.15880
  • Vapor Pressure: No data available

3-Bromo-2-Phenylimidazo1,2-APyrimidine Security Information

3-Bromo-2-Phenylimidazo1,2-APyrimidine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-Bromo-2-Phenylimidazo1,2-APyrimidine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Bromine Solvents: Ethanol ;  rt; 5 min, rt
Reference
A facile [hydroxy(tosyloxy)iodo]benzene mediated synthesis of 2-arylimidazo[1,2-a]pyrimidines and their conversion into 3-bromo-2-arylimidazo[1,2-a]pyrimidines
Aggarwal, Ranjana; et al, Indian Journal of Chemistry, 2006, (12), 2690-2695

Production Method 2

Reaction Conditions
1.1 Solvents: Acetone ;  rt
2.1 Reagents: Iodobenzene diacetate ;  15 min, rt
Reference
Hypervalent Iodine Mediated Efficient Solvent-Free Regioselective Halogenation and Thiocyanation of Fused N-Heterocycles
Indukuri, Divakar Reddy; et al, Synlett, 2019, 30(13), 1573-1579

Production Method 3

Reaction Conditions
1.1 Reagents: [Hydroxy(tosyloxy)iodo]benzene Solvents: Acetonitrile ;  2 h, reflux
1.2 Solvents: Acetonitrile ;  6 h, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
2.1 Reagents: Bromine Solvents: Ethanol ;  rt; 5 min, rt
Reference
A facile [hydroxy(tosyloxy)iodo]benzene mediated synthesis of 2-arylimidazo[1,2-a]pyrimidines and their conversion into 3-bromo-2-arylimidazo[1,2-a]pyrimidines
Aggarwal, Ranjana; et al, Indian Journal of Chemistry, 2006, (12), 2690-2695

Production Method 4

Reaction Conditions
1.1 Reagents: Iodobenzene diacetate ;  15 min, rt
Reference
Hypervalent Iodine Mediated Efficient Solvent-Free Regioselective Halogenation and Thiocyanation of Fused N-Heterocycles
Indukuri, Divakar Reddy; et al, Synlett, 2019, 30(13), 1573-1579

Production Method 5

Reaction Conditions
1.1 Reagents: (Bromooxy)dimethylsulfonium Solvents: Dimethyl sulfoxide ;  rt; 20 h, rt
Reference
Generation of Dimethyl Sulfoxide Coordinated Thermally Stable Halogen Cation Pools for C-H Halogenation
Dalai, Pallaba Ganjan; et al, Advanced Synthesis & Catalysis, 2022, 364(5), 1031-1038

Production Method 6

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Solvents: Ethyl acetate ;  3 h, 90 °C
Reference
Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines
Liu, Yanpeng; et al, RSC Advances, 2019, 9(59), 34671-34676

Production Method 7

Reaction Conditions
1.1 Solvents: Acetonitrile ;  6 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
2.1 Reagents: Bromine Solvents: Ethanol ;  rt; 5 min, rt
Reference
A facile [hydroxy(tosyloxy)iodo]benzene mediated synthesis of 2-arylimidazo[1,2-a]pyrimidines and their conversion into 3-bromo-2-arylimidazo[1,2-a]pyrimidines
Aggarwal, Ranjana; et al, Indian Journal of Chemistry, 2006, (12), 2690-2695

Production Method 8

Reaction Conditions
1.1 Solvents: Acetonitrile ;  3 h, reflux
2.1 Solvents: Acetonitrile ;  6 h, reflux
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
3.1 Reagents: Bromine Solvents: Ethanol ;  rt; 5 min, rt
Reference
A facile [hydroxy(tosyloxy)iodo]benzene mediated synthesis of 2-arylimidazo[1,2-a]pyrimidines and their conversion into 3-bromo-2-arylimidazo[1,2-a]pyrimidines
Aggarwal, Ranjana; et al, Indian Journal of Chemistry, 2006, (12), 2690-2695

3-Bromo-2-Phenylimidazo1,2-APyrimidine Raw materials

3-Bromo-2-Phenylimidazo1,2-APyrimidine Preparation Products

3-Bromo-2-Phenylimidazo1,2-APyrimidine Suppliers

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Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:26
Price ($):210.0/525.0
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Additional information on 3-Bromo-2-Phenylimidazo1,2-APyrimidine

Professional Introduction to 3-Bromo-2-Phenylimidazo[1,2-a]Pyrimidine (CAS No. 904814-72-8)

3-Bromo-2-Phenylimidazo[1,2-a]Pyrimidine, with the chemical formula C₉H₆BrN₃, is a significant compound in the field of pharmaceutical chemistry and drug discovery. This heterocyclic aromatic molecule has garnered considerable attention due to its structural features and potential applications in medicinal chemistry. The presence of both bromine and phenyl substituents makes it a versatile intermediate for synthesizing more complex pharmacophores, particularly in the development of small-molecule inhibitors targeting various biological pathways.

The compound's core structure, imidazo[1,2-a]pyrimidine, is a fused bicyclic system consisting of an imidazole ring connected to a pyrimidine ring. This motif is well-documented for its role in modulating biological processes, including enzyme inhibition and receptor binding. The introduction of a bromine atom at the 3-position and a phenyl group at the 2-position enhances its reactivity, making it an attractive scaffold for further functionalization.

Recent advancements in drug discovery have highlighted the importance of imidazo[1,2-a]pyrimidine derivatives in addressing unmet medical needs. For instance, studies have demonstrated their efficacy in inhibiting kinases and other enzymes involved in cancer progression. The bromine substituent, in particular, facilitates cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing more elaborate molecular architectures.

In clinical research, derivatives of 3-Bromo-2-Phenylimidazo[1,2-a]Pyrimidine have been investigated for their potential antitumor properties. Preclinical studies suggest that modifications at the 5-position or 6-position of the pyrimidine ring can significantly alter binding affinity and pharmacokinetic profiles. These findings underscore the compound's significance as a lead molecule in oncology research.

The phenyl group at the 2-position also contributes to the compound's interactome by enabling π-π stacking interactions with biological targets. This feature is particularly valuable in designing molecules that require precise spatial orientation within a binding pocket. Additionally, computational studies have shown that the bromine atom can serve as a handle for introducing further functional groups through metal-catalyzed reactions, expanding the synthetic toolkit available to medicinal chemists.

From a synthetic chemistry perspective, CAS No. 904814-72-8 serves as a building block for generating libraries of analogs. Techniques such as halogen exchange reactions and palladium-catalyzed transformations have been employed to diversify its structure while maintaining key pharmacophoric elements. These strategies are essential for optimizing drug candidates through structure-activity relationship (SAR) studies.

The compound's stability under various reaction conditions has also been explored, with researchers finding that it remains robust under standard organic synthesis protocols. This reliability makes it a preferred choice for industrial-scale synthesis and high-throughput screening campaigns.

In summary, 3-Bromo-2-Phenylimidazo[1,2-a]Pyrimidine represents a promising scaffold for developing novel therapeutic agents. Its unique structural features and reactivity profile position it as a valuable intermediate in pharmaceutical research. As our understanding of biological pathways continues to evolve, compounds like this are likely to play an increasingly critical role in addressing complex diseases.

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Amadis Chemical Company Limited
(CAS:904814-72-8)3-Bromo-2-Phenylimidazo1,2-APyrimidine
A860792
Purity:99%/99%
Quantity:250mg/1g
Price ($):210.0/525.0
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